molecular formula C8H16ClN3 B15111898 N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

Cat. No.: B15111898
M. Wt: 189.68 g/mol
InChI Key: IZKUDVCUEBQHIX-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-ethylpyrazole with an appropriate alkylating agent. One common method involves the use of hydrazine hydrate in ethanol to convert the intermediate compound to the desired pyrazole derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-3-9-7-8-5-6-10-11(8)4-2;/h5-6,9H,3-4,7H2,1-2H3;1H

InChI Key

IZKUDVCUEBQHIX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC.Cl

Origin of Product

United States

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